molecular formula C25H28N2O6S B263138 3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone

3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone

Cat. No. B263138
M. Wt: 484.6 g/mol
InChI Key: SOOOWWAEINJSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a quinazolinone derivative that has been synthesized for its potential therapeutic applications. This compound has been studied extensively in scientific research due to its unique chemical structure and promising biological activities.

Mechanism of Action

The mechanism of action of 3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and proliferation and is often dysregulated in cancer cells. By inhibiting this pathway, the compound may prevent cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects
3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in inflammation. Additionally, the compound has been shown to have anti-microbial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone. One direction is the exploration of its potential as a novel anti-cancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. Another direction is the investigation of its anti-inflammatory and anti-microbial activities, which may have potential applications in the treatment of various diseases. Additionally, the compound may have potential applications in drug delivery systems due to its unique chemical structure. Further research is needed to explore these potential applications.
Conclusion
In conclusion, 3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone is a quinazolinone derivative that has been synthesized and studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. Further research is needed to elucidate its mechanism of action and to optimize its therapeutic potential. Its unique chemical structure may have potential applications in drug delivery systems.

Synthesis Methods

The synthesis of 3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone involves the condensation of 5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuran carboxaldehyde with ethyl thioglycolate, followed by the reaction with 2-aminobenzamide in the presence of acetic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone has been studied for its potential therapeutic applications. It has been shown to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has been tested against various cancer cell lines, including breast, colon, and lung cancer, and has shown promising results in inhibiting cancer cell growth.

properties

Product Name

3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

3-ethyl-2-[(5,6,7-triethoxy-3-oxo-1H-2-benzofuran-4-yl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C25H28N2O6S/c1-5-27-23(28)15-11-9-10-12-18(15)26-25(27)34-14-17-19-16(13-33-24(19)29)20(30-6-2)22(32-8-4)21(17)31-7-3/h9-12H,5-8,13-14H2,1-4H3

InChI Key

SOOOWWAEINJSLJ-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C(=C(C4=C3C(=O)OC4)OCC)OCC)OCC

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C(=C(C4=C3C(=O)OC4)OCC)OCC)OCC

Origin of Product

United States

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